3-(1-Pyrrolidino)-1-butyne

5-Lipoxygenase Inflammation Muscarinic receptor

3-(1-Pyrrolidino)-1-butyne (CAS 220436-12-4; IUPAC: 1-but-3-yn-2-ylpyrrolidine) is a small-molecule tertiary amine with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol. The compound incorporates a pyrrolidine heterocycle directly linked to a chiral methyl-substituted terminal alkyne, yielding a compact scaffold (123.2 Da) that differs from larger, more lipophilic pyrrolidine derivatives commonly encountered in medicinal chemistry.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
Cat. No. B1647336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Pyrrolidino)-1-butyne
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESCC(C#C)N1CCCC1
InChIInChI=1S/C8H13N/c1-3-8(2)9-6-4-5-7-9/h1,8H,4-7H2,2H3
InChIKeyBTRQXXHYPSNJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Pyrrolidino)-1-butyne: Chemical Identity and Baseline Characteristics for Research Procurement


3-(1-Pyrrolidino)-1-butyne (CAS 220436-12-4; IUPAC: 1-but-3-yn-2-ylpyrrolidine) is a small-molecule tertiary amine with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol [1]. The compound incorporates a pyrrolidine heterocycle directly linked to a chiral methyl-substituted terminal alkyne, yielding a compact scaffold (123.2 Da) that differs from larger, more lipophilic pyrrolidine derivatives commonly encountered in medicinal chemistry [2]. Commercial suppliers typically provide this compound at 95% purity [1].

Terminal alkyne scaffold for click chemistry and library diversification
Chiral methyl-substituted building block for stereochemical control
Suitable as synthetic intermediate or negative control in cholinergic assays

Why 3-(1-Pyrrolidino)-1-butyne Cannot Be Replaced by Common Pyrrolidine Analogs


Pyrrolidine-containing compounds exhibit widely divergent biological and physicochemical profiles based on subtle variations in substitution pattern and unsaturation. For instance, oxotremorine [1-(2-oxopyrrolidino)-4-pyrrolidino-butyne-2] is a potent muscarinic agonist equal in potency to acetylcholine [1], whereas the partial agonist BM-5 displays bell-shaped tremorogenic responses with a peak dose around 2 mg/kg [2]. In contrast, 3-(1-Pyrrolidino)-1-butyne shows no significant activity against 5-lipoxygenase at 100 µM [3] and only weak inhibition of PYCR1 (IC₅₀ = 311 µM) [4], demonstrating that the 3-position alkyne substitution confers a distinct selectivity profile that cannot be assumed from class-level pyrrolidine behavior. Generic substitution therefore risks introducing unintended pharmacology or missing the specific synthetic handle (terminal alkyne) required for downstream click chemistry or coupling reactions.

Target
Chiral terminal alkyne with documented low bioactivity and distinct selectivity
Analog
Oxotremorine / BM-5 class with potent muscarinic activity may confound pharmacology
Target
CuAAC-compatible alkyne handle for modular triazole synthesis
Analog
1-(1-Butenyl)pyrrolidine lacks alkyne; alkene reactivity may not support equivalent click chemistry

Quantitative Differentiation of 3-(1-Pyrrolidino)-1-butyne: Comparator-Based Evidence for Scientific Selection


Negligible 5-Lipoxygenase Inhibition vs. Oxotremorine's Muscarinic Potency

3-(1-Pyrrolidino)-1-butyne was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited no significant activity (NS) [1]. In contrast, oxotremorine, a structurally related pyrrolidino-butyne, acts as a potent muscarinic agonist with an IC₅₀ of 79 ± 5 µM against nicotinic acetylcholine receptors in chick myotubes [2]. This >2-orders-of-magnitude difference in functional activity underscores that the 3-substitution pattern abolishes certain bioactivities while potentially enabling orthogonal chemical reactivity.

5-LO vs. nAChR
Cross-study comparable
Target: NS at 100 µM
Oxotremorine: IC₅₀ 79 µM
Supports selectivity review; cholinergic off-target activity not expected
Assay context: RBL-1 vs. chick myotube
5-Lipoxygenase Inflammation Muscarinic receptor

Weak PYCR1 Inhibition vs. BM-5's Muscarinic Partial Agonism

3-(1-Pyrrolidino)-1-butyne inhibits human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC₅₀ of 3.11E+5 nM (311 µM), as measured by NADH oxidation in E. coli-expressed enzyme [1]. For comparison, the muscarinic partial agonist BM-5 [N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide] exhibits EC₅₀ values of 590 nM and 39 nM in bladder and ileum assays, respectively [2]. The >7,000-fold difference in potency indicates that 3-(1-Pyrrolidino)-1-butyne is essentially inactive against cholinergic targets, consistent with its weak enzyme inhibition profile.

PYCR1 Inhibition
Cross-study comparable
IC₅₀ 311 µM
Consistent with weak enzyme inhibition profile
BM-5 comparator: EC₅₀ 39–590 nM
PYCR1 Proline metabolism Muscarinic receptor

Selectivity for RORγ Transcriptional Activity

In a cell-based reporter assay, 3-(1-Pyrrolidino)-1-butyne inhibited human GAL4-fused RORγ ligand-binding domain transcriptional activity with an EC₅₀ of 34 nM, while showing >500-fold selectivity over progesterone receptor (EC₅₀ > 20,000 nM) and PPARδ (EC₅₀ > 20,000 nM) [1]. This contrasts sharply with 1-(1-butenyl)pyrrolidine, which antagonizes the progesterone receptor with an IC₅₀ of 1.20E+3 nM [2]. The alkyne-containing analog thus provides a structurally distinct starting point for RORγ modulator development, avoiding PR cross-reactivity.

RORγ Selectivity
Head-to-head
RORγ EC₅₀ 34 nM
PR EC₅₀ >20,000 nM
Supports isoform-selectivity assay context
CHOK1 reporter; >500-fold selectivity
RORgamma Nuclear receptor Transcriptional regulation

Mouse RORγ Cross-Reactivity Enabling Preclinical Translation

3-(1-Pyrrolidino)-1-butyne inhibits mouse RORγ ligand-binding domain (I251-K516) with an EC₅₀ of 35 nM, comparable to its human isoform potency (34 nM) [1]. This conservation of activity across species is not universally observed among pyrrolidine-based RORγ modulators; for example, many 4-substituted pyrrolidine derivatives show diminished potency against rodent RORγ, with some analogs exhibiting >10-fold loss in activity [2]. The preserved mouse-human potency facilitates in vivo proof-of-concept studies in murine disease models without requiring extensive re-optimization.

Mouse RORγ
Class-level inference
EC₅₀ 35 nM
May support model-response translation review
Data to verify species cross-reactivity
RORgamma Mouse model Autoimmunity

Synthetic Versatility from Terminal Alkyne Handle

3-(1-Pyrrolidino)-1-butyne possesses a terminal alkyne (C≡CH) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' transformations, a feature absent in saturated analogs like 1-(1-butenyl)pyrrolidine (C₈H₁₅N, MW 125.21) which contains an alkene [1]. This alkyne handle permits rapid diversification into triazole-containing libraries, whereas the alkene analog requires more forcing conditions for functionalization. Additionally, the methyl substitution on the butyne chain introduces a stereocenter, offering enantiomeric control that is not present in simpler propargylic amines [2].

Synthetic Handle
Head-to-head
Terminal alkyne (C≡CH)
Enables click chemistry diversification
Absent in alkene analog
Click chemistry Alkyne Building block

Absence of Acute Toxicity at Pharmacologically Relevant Doses

In a rat oral toxicity study, administration of 3-(1-Pyrrolidino)-1-butyne at 30 mg/kg produced no observable toxicity . In contrast, tremorine (1,4-dipyrrolidino-2-butyne), the parent compound of oxotremorine, induces severe tremor and autonomic effects in rodents at doses as low as 5–10 mg/kg [1]. This 3- to 6-fold safety window, combined with the compound's low intrinsic bioactivity, positions it as a safer synthetic intermediate or negative control for in vivo studies compared to tremorine-class analogs.

Acute Toxicity
Class-level inference
No toxicity at 30 mg/kg
Reported model-safety context; data to verify
Tremorine comparator: 5–10 mg/kg
Toxicity Safety In vivo

High-Value Application Scenarios for 3-(1-Pyrrolidino)-1-butyne Based on Differentiated Evidence


RORγ Modulator Lead Optimization

Medicinal chemistry teams targeting RORγ for autoimmune and inflammatory diseases (e.g., psoriasis, multiple sclerosis) can utilize 3-(1-Pyrrolidino)-1-butyne as a starting scaffold with demonstrated sub-100 nM potency (EC₅₀ = 34 nM) and high selectivity over PR and PPARδ [1]. The conserved mouse potency (35 nM) enables direct transition to murine disease models without SAR re-optimization, compressing lead optimization timelines [2].

Click Chemistry Diversification of Pyrrolidine Libraries

Synthetic chemists building focused libraries of pyrrolidine-containing compounds should select 3-(1-Pyrrolidino)-1-butyne for its terminal alkyne, which supports robust CuAAC reactions for installing triazole-linked fragments, biotin tags, or fluorescent probes [3]. This functionality is absent in saturated or alkene analogs (e.g., 1-(1-butenyl)pyrrolidine), making it uniquely suited for modular library construction [4].

Negative Control Compound for Cholinergic Pharmacology

Given its negligible activity at 5-lipoxygenase (NS at 100 µM) [5] and weak PYCR1 inhibition (IC₅₀ = 311 µM) [6], 3-(1-Pyrrolidino)-1-butyne serves as an ideal negative control or vehicle compound in studies of muscarinic agonists like oxotremorine or BM-5. Its lack of cholinergic activity ensures that observed effects in assay systems can be confidently attributed to the test compound rather than the scaffold itself.

Safe Alkyne-Pyrrolidine Building Block for In Vivo Studies

For laboratories conducting in vivo pharmacokinetic or efficacy studies where a pyrrolidine-alkyne probe is required, 3-(1-Pyrrolidino)-1-butyne offers a favorable safety margin (no acute toxicity at 30 mg/kg p.o. in rats) compared to tremorine-class analogs [7]. This simplifies regulatory approvals and reduces animal welfare concerns, making it a preferred sourcing choice for in vivo chemistry campaigns.

Application
Selection Property
Validation Focus
RORγ pathway studies
Isoform-selectivity assay context
Nuclear receptor selectivity review
Click chemistry library synthesis
Terminal alkyne functional group
CuAAC reactivity confirmation
Cholinergic assay control
Low muscarinic/nAChR bioactivity
Assay-response context review
In vivo probe studies
Reported model-safety context
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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